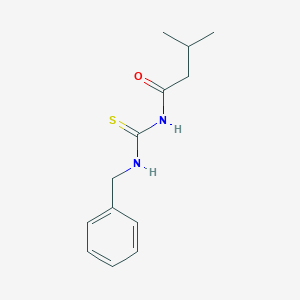
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-nitrophenyl)adamantane-1-carboxylate typically involves the reaction of 3-(4-nitrophenyl)adamantane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-(4-nitrophenyl)adamantane-1-carboxylic acid+methanolcatalystmethyl 3-(4-nitrophenyl)adamantane-1-carboxylate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the application.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of 3-(4-nitrophenyl)adamantane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-nitrophenyl)adamantane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural stability and enhances binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Nitrophenyl)adamantane-1-carboxylic acid
- Methyl 3-(4-aminophenyl)adamantane-1-carboxylate
- 3-(4-Hydroxyphenyl)adamantane-1-carboxylate
Uniqueness
Methyl 3-(4-nitrophenyl)adamantane-1-carboxylate is unique due to the presence of both a nitrophenyl group and an adamantane core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
methyl 3-(4-nitrophenyl)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-23-16(20)18-9-12-6-13(10-18)8-17(7-12,11-18)14-2-4-15(5-3-14)19(21)22/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJKKZIFUIBWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
![1-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(5-methylpyrazol-1-yl)propan-1-one](/img/structure/B5175445.png)



![3-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5175470.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5175472.png)
![5-[[2-Butoxy-4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5175480.png)

![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5175501.png)
![2-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B5175515.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5175522.png)
![N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B5175529.png)
![1-cyclohexyl-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5175547.png)
